molecular formula C14H18O4 B8805798 2,2-Dimethyl-7-ethoxy-6-methoxy-4-chromanone CAS No. 65383-62-2

2,2-Dimethyl-7-ethoxy-6-methoxy-4-chromanone

Cat. No. B8805798
M. Wt: 250.29 g/mol
InChI Key: RLHYNOURTBSPDN-UHFFFAOYSA-N
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Patent
US04968819

Procedure details

In 100 ml of acetone 4.7 g (20 millimoles) of 6-hydroxy-7-ethoxy-2,2-dimethyl-4-chromanone are dissolved, whereupon 4.1 g (30 millimoles) of potassium carbonate and 4.5 b (2 ml, 30 millimoles) of methyl iodide are added. The reaction mixture is refluxed for 4 hours, the inorganic salt is filtered off, washed twice with 20 ml of acetone and the half of the solvent is removed. The residue is cooled to 0° C., the precipitated product is filtered off and dried to constant weight. Thus 4.6 g of the desired compound are obtained, yield 92%. Mp.: 120°-122° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
6-hydroxy-7-ethoxy-2,2-dimethyl-4-chromanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1]C(C)=O.C(=O)([O-])[O-].[K+].[K+].CI.[OH:13][C:14]1[CH:15]=[C:16]2[C:21](=[CH:22][C:23]=1[O:24][CH2:25][CH3:26])[O:20][C:19]([CH3:28])([CH3:27])[CH2:18][C:17]2=[O:29]>>[CH3:1][O:13][C:14]1[CH:15]=[C:16]2[C:21](=[CH:22][C:23]=1[O:24][CH2:25][CH3:26])[O:20][C:19]([CH3:28])([CH3:27])[CH2:18][C:17]2=[O:29] |f:1.2.3|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
4.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2 mL
Type
reactant
Smiles
CI
Name
6-hydroxy-7-ethoxy-2,2-dimethyl-4-chromanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C2C(CC(OC2=CC1OCC)(C)C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the inorganic salt is filtered off
WASH
Type
WASH
Details
washed twice with 20 ml of acetone
CUSTOM
Type
CUSTOM
Details
the half of the solvent is removed
FILTRATION
Type
FILTRATION
Details
the precipitated product is filtered off
CUSTOM
Type
CUSTOM
Details
dried to constant weight

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(CC(OC2=CC1OCC)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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